(E)-3-(3-chlorophenyl)prop-2-enenitrile
Description
(E)-3-(3-Chlorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a chloro-substituted phenyl group at the β-position of the acrylonitrile backbone. The (E)-stereochemistry ensures a planar conformation, facilitating π-π stacking interactions in the solid state, as observed in related acrylonitrile derivatives .
Key structural features include:
- Electron-withdrawing groups: The -CN group and 3-chlorophenyl substituent enhance electron deficiency, influencing reactivity and optoelectronic behavior.
- Conformational rigidity: The double bond restricts rotation, stabilizing specific molecular geometries critical for intermolecular interactions.
Properties
CAS No. |
14378-03-1 |
|---|---|
Molecular Formula |
C9H6ClN |
Molecular Weight |
163.6 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2+ |
InChI Key |
HMADLTFIHASVIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=CC#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl-Substituted Acrylonitriles
Substituent position on the phenyl ring significantly alters physicochemical properties:
Key Findings :
Substituent Effects on Photophysical and Electrochemical Properties
highlights that electron-donating groups (e.g., diphenylamino) in acrylonitriles lower HOMO-LUMO gaps (2.8–3.1 eV), enhancing charge-transfer capabilities. In contrast, electron-withdrawing chloro groups increase the gap (3.1–3.3 eV), as seen in 3-chlorophenyl derivatives .
Example :
Case Study :
Crystallographic and Packing Behavior
X-ray analyses reveal that meta-substituted chloro derivatives (e.g., 3-chlorophenyl) adopt planar configurations, enabling strong π-π stacking. In contrast, ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit twisted geometries, reducing intermolecular interactions .
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